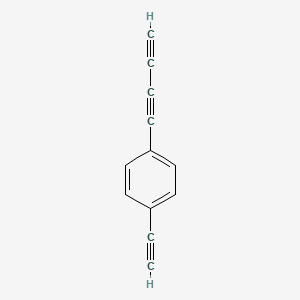
1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene is an organic compound characterized by its unique structure, which includes both ethynyl and butadiynyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene typically involves the coupling of ethynylbenzene with butadiyne derivatives. One common method is the oxidative acetylene coupling, where the reaction is carried out in the presence of a catalyst such as copper(I) chloride and an oxidant like oxygen . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ethynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the benzene ring or the ethynyl groups.
Aplicaciones Científicas De Investigación
1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: The compound’s unique structure makes it valuable in the development of conductive polymers and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The ethynyl and butadiynyl groups can undergo addition and substitution reactions, while the benzene ring can participate in electrophilic aromatic substitution. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound has a similar structure but with additional phenyl groups, leading to different reactivity and applications.
Buta-1,3-dien-1-ol: A simpler compound with a butadiene backbone and an alcohol group, used in different chemical contexts.
Uniqueness
1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene is unique due to its combination of ethynyl and butadiynyl groups attached to a benzene ring. This structure provides multiple reactive sites, making it versatile for various chemical transformations and applications.
Propiedades
Número CAS |
79109-92-5 |
|---|---|
Fórmula molecular |
C12H6 |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
1-buta-1,3-diynyl-4-ethynylbenzene |
InChI |
InChI=1S/C12H6/c1-3-5-6-12-9-7-11(4-2)8-10-12/h1-2,7-10H |
Clave InChI |
NVINTNJFDUYOJO-UHFFFAOYSA-N |
SMILES canónico |
C#CC#CC1=CC=C(C=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


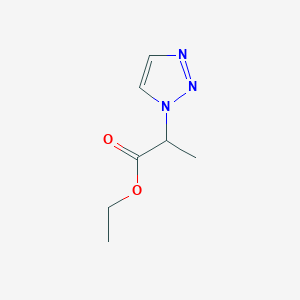
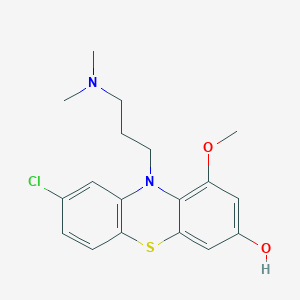
![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)
![5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13948323.png)

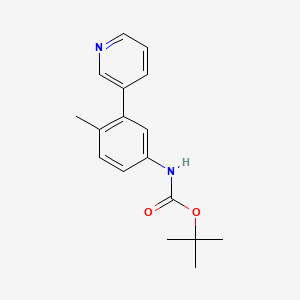

![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)

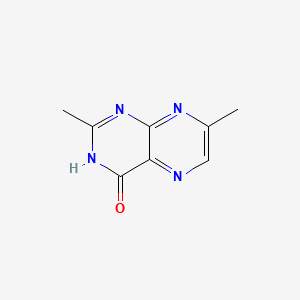
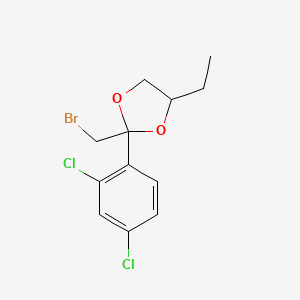
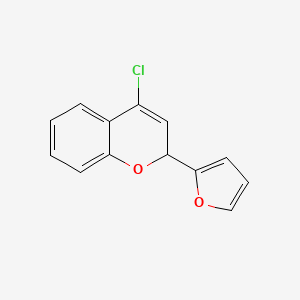
![2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13948370.png)

